molecular formula C15H14O3S B8353485 3-Methylthio-4-hydroxy-5-benzyloxybenzaldehyde

3-Methylthio-4-hydroxy-5-benzyloxybenzaldehyde

Cat. No. B8353485
M. Wt: 274.3 g/mol
InChI Key: RZNVLVJSWCASKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylthio-4-hydroxy-5-benzyloxybenzaldehyde is a useful research compound. Its molecular formula is C15H14O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

4-hydroxy-3-methylsulfanyl-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H14O3S/c1-19-14-8-12(9-16)7-13(15(14)17)18-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3

InChI Key

RZNVLVJSWCASKJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A five liter flask equipped with a mechanical stirrer was charged with 100 g of 3-bromo-4-hydroxy-5-benzyloxybenzaldehyde, 80 g Cu powder, 80 mL methyldisulfide and 1.7 L pyridine, and the mixture was heated at 90° C. overnight with gentle stirring. The following day, the reaction mixture was filtered and most of the pyridine (1.3 L) was distilled off. The remaining solid residue was washed with about 2 L of methylene chloride and combined with the residue left after pyridine evaporation. The combined organic fraction was washed with 1.5 N HCl until the dark methylene chloride layer turned light brown and the aqueous layer was clear. The resulting light brown methylene chloride layer was dried over MgSO4 and filtered through a bed of silica gel. Evaporation and crystallization from methylene chloride-hexane gave the title compound: NMR(200 MHz, CDCl3) 2.50(s, SCH3), 5.20(s, OCH2Ar), 6.72(s, OH), 7.34-7.46(m, ArH), 9.78(s, ArCHO).
Name
3-bromo-4-hydroxy-5-benzyloxybenzaldehyde
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A five liter flask equipped with a mechanical stirrer was charged with 100 g of 3-Bromo-4-hydroxy-5-benzyloxybenzaldehyde 80 g Cu powder, 80 mL methyldisulfide and 5 L pyridine, and the mixture was heated at 90° C. overnight with gentle stirring. The following day, the reaction mixture was filtered and most of the pyridine (1.3 L) was distilled off. The remaining solid residue was washed with about 2 L of methylene chloride and combined with the residue left after pyridine evaporation. The combined organic fraction was washed with 1.5N HCl until the dark methylene chloride layer turned light brown and the aqueous layer was clear. The resulting light brown methylene chloride layer was dried over MgSO4 and filtered through a bed of silica gel. Evaporation and crystallization from methylene chloride-hexane gave the title compound: NMR(200 MHz, CDCl3) δ 2.50 (t, SCH3), 5.20(s, OCH2Ar), 6.72(s, OH), 7.34-7.46(m, ArH), 9.78(s, ArCHO).
Name
3-Bromo-4-hydroxy-5-benzyloxybenzaldehyde
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

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